molecular formula C5H10ClNO4 B1363659 2-[(Carboxymethyl)amino]propanoic acid hydrochloride CAS No. 33012-75-8

2-[(Carboxymethyl)amino]propanoic acid hydrochloride

Cat. No.: B1363659
CAS No.: 33012-75-8
M. Wt: 183.59 g/mol
InChI Key: PVDGVDGXRJRMOH-DFWYDOINSA-N
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Description

Chemical Identity and Nomenclature

The chemical identity of this compound is established through its systematic nomenclature and molecular characteristics. According to PubChem data, the compound possesses the molecular formula C₅H₁₀ClNO₄ with a molecular weight of 183.59 grams per mole. The systematic International Union of Pure and Applied Chemistry name for this compound is 2-(carboxymethylamino)propanoic acid;hydrochloride, which accurately reflects its structural composition consisting of a propanoic acid backbone with a carboxymethylamino substituent at the second carbon position. The compound is registered under Chemical Abstracts Service number 33012-75-8, providing a unique identifier for scientific and commercial purposes.

The nomenclature system reveals important structural features of the molecule, particularly the presence of both carboxylic acid functionalities and an amino linkage that creates an imino acid structure. Alternative names found in chemical databases include this compound and 2-((Carboxymethyl)amino)propanoic acid hydrochloride, which represent different acceptable formatting conventions for the same molecular structure. The condensed International Union of Pure and Applied Chemistry designation HOCOCH₂-DL-Ala-OH·HCl provides additional insight into the compound's relationship to alanine, specifically indicating that it represents a carboxymethyl-substituted derivative of alanine in its racemic form combined with hydrochloric acid.

Table 1: Chemical Identifiers for this compound

Property Value
Molecular Formula C₅H₁₀ClNO₄
Molecular Weight 183.59 g/mol
Chemical Abstracts Service Number 33012-75-8
PubChem Compound Identifier 2764307
International Union of Pure and Applied Chemistry Name 2-(carboxymethylamino)propanoic acid;hydrochloride
Simplified Molecular Input Line Entry System CC(C(=O)O)NCC(=O)O.Cl
International Chemical Identifier Key PVDGVDGXRJRMOH-UHFFFAOYSA-N

The structural analysis reveals that this compound exists as the hydrochloride salt of the parent strombine molecule, which has the molecular formula C₅H₉NO₄ and molecular weight of 147.13 grams per mole in its free acid form. The parent compound N-(carboxymethyl)-D-alanine represents the D-stereoisomer of strombine, characterized by the specific stereochemical configuration at the alanine carbon center. The systematic name for the parent compound is (2R)-2-(carboxymethylamino)propanoic acid, indicating the R-configuration at the second carbon position. This stereochemical specificity is crucial for understanding the compound's biological activity and metabolic role in marine organisms.

Historical Context and Discovery

The historical development of this compound is intimately connected with the discovery of strombine and related opine compounds in marine invertebrates during the mid-20th century. Strombine dehydrogenase, the enzyme responsible for strombine biosynthesis, was originally identified as alanopine dehydrogenase and was first discovered in the adductor muscle of the oyster Crassostrea gigas. This initial discovery opened a new field of research into anaerobic metabolism in marine organisms and led to the systematic investigation of opine compounds as alternative metabolic endpoints under oxygen-limited conditions. The enzyme catalyzes the reaction: NAD⁺ + H₂O + D-strombine ⇌ NADH + H⁺ + glycine + pyruvate, demonstrating the reversible nature of strombine formation and breakdown.

The historical significance of this discovery extends beyond marine biology into the broader understanding of metabolic adaptation mechanisms. Early research revealed that strombine dehydrogenase could catalyze reactions involving both alanine and glycine substrates, with the enzyme showing similar affinities for both amino acids but generally utilizing glycine as its primary substrate in vivo. This finding was particularly important because it demonstrated the flexibility of anaerobic metabolic pathways in responding to substrate availability. The enzyme was subsequently described from the adductor muscles of various bivalve species, establishing a pattern of tissue-specific distribution that became crucial for understanding the physiological roles of these metabolic pathways.

The development of analytical methods for detecting and quantifying strombine and related compounds represented another significant milestone in the historical progression of this field. High-performance liquid chromatographic methods were developed to separate and quantify alanopine and strombine in tissue extracts from marine invertebrates. These analytical advances enabled researchers to demonstrate the presence of these compounds in various species and tissue types, with isocratic separation achieving rapid elution of alanopine and strombine with elution times of 4.7 and 5.4 minutes, respectively. The sensitivity of these analytical methods reached the range of 50-250 picomoles, providing the precision necessary for detailed metabolic studies.

Further historical development included the identification of tissue-specific forms of alanopine and strombine dehydrogenases in bivalve mollusks such as Mercenaria mercenaria, where alanopine dehydrogenase predominated in gill and mantle tissues while strombine dehydrogenase was found primarily in adductor and foot muscles. These discoveries revealed that different tissues within the same organism could employ distinct metabolic strategies for anaerobic energy production, with specific isoelectric points of 5.0-5.25 for alanopine dehydrogenase and 4.75-4.80 for strombine dehydrogenase providing biochemical markers for tissue-specific identification.

Significance in Organic and Bioinorganic Chemistry

The significance of this compound in organic chemistry stems from its role as both a naturally occurring amino acid derivative and a synthetic target accessible through established organic synthesis methodologies. The compound's structure represents an important example of amino acid modification through carboxymethylation, a reaction type that has broader applications in the synthesis of functionalized amino acids. The Strecker synthesis provides one potential route for accessing related amino acid structures, involving the addition of cyanide ion to imines followed by hydrolysis to yield alpha-amino acids. While the Strecker synthesis typically produces racemic amino acids, the methodology demonstrates the general accessibility of amino acid derivatives through synthetic organic chemistry approaches.

The compound's bioinorganic chemistry significance is demonstrated through its interaction with metal ions and its role in enzymatic systems. Strombine dehydrogenase, the enzyme that processes the parent compound, shows specific inhibition patterns with various metal ions, with half of the enzymatic activity being inhibited by 0.2 millimolar iron(III) and 0.6 millimolar zinc(II). These metal ion interactions suggest potential coordination chemistry applications and highlight the importance of metal-ligand interactions in biological systems involving this compound. The enzyme's dependence on nicotinamide adenine dinucleotide as a cofactor further emphasizes the compound's integration into established biochemical redox systems.

Table 2: Biochemical Characteristics of Strombine Dehydrogenase

Parameter Value Reference
Molecular Mass 46,000 Da
Isoelectric Points 6.83 and 6.88
pH Optimum 7.4-7.6
Temperature Optimum 45-46°C
Iron(III) Inhibition (50%) 0.2 mM
Zinc(II) Inhibition (50%) 0.6 mM

The compound's significance in understanding anaerobic metabolism provides insights into alternative biochemical pathways that operate under oxygen-limited conditions. Research has demonstrated that anaerobic metabolism involving strombine formation occurs not only when oxygen uptake is blocked but also when energy demand is strongly increased, such as during the first hours of recovery in marine organisms. This finding reveals the compound's importance in understanding metabolic flexibility and adaptation mechanisms. During aerial exposure experiments with mussels, strombine continued to be formed during the first four hours of reimmersion, indicating that energy demand during this period was too high to be met by aerobic respiration alone.

The analytical chemistry applications of this compound have contributed to the development of sensitive detection methods that have broader implications for amino acid analysis. High-performance liquid chromatographic methods developed for strombine detection utilize post-column derivatization with o-phthaldialdehyde and sodium hypochlorite followed by fluorometric detection. These analytical approaches have achieved sensitivity ranges in the low picomole range and have been applied to demonstrate the presence of opines in various bivalve species including Macoma balthica and Cerastoderma edule for the first time. The development of these analytical methods has contributed to the broader field of amino acid analysis and has provided tools for investigating metabolic processes in marine organisms.

Properties

CAS No.

33012-75-8

Molecular Formula

C5H10ClNO4

Molecular Weight

183.59 g/mol

IUPAC Name

(2S)-2-(carboxymethylamino)propanoic acid;hydrochloride

InChI

InChI=1S/C5H9NO4.ClH/c1-3(5(9)10)6-2-4(7)8;/h3,6H,2H2,1H3,(H,7,8)(H,9,10);1H/t3-;/m0./s1

InChI Key

PVDGVDGXRJRMOH-DFWYDOINSA-N

SMILES

CC(C(=O)O)NCC(=O)O.Cl

Isomeric SMILES

C[C@@H](C(=O)O)NCC(=O)O.Cl

Canonical SMILES

CC(C(=O)O)NCC(=O)O.Cl

sequence

A

Origin of Product

United States

Preparation Methods

Conventional Synthetic Routes

The classical chemical synthesis of 2-[(carboxymethyl)amino]propanoic acid hydrochloride primarily involves reactions between amino acids and carboxymethylating agents under controlled conditions.

  • Acetone Dehydration Method : Acetone is heated to 60-70°C under acidic conditions to undergo dehydration, yielding intermediates that can be further processed to form the target compound. This method leverages acetone as a starting material and involves subsequent reaction steps to introduce the carboxymethyl group.

  • Ethanol Deoxygenation : Ethanol reacts with sodium hydroxide at low temperatures to produce deoxygenated intermediates, which are then converted into the desired compound. This method focuses on modifying the ethanol molecule to generate a reactive species that facilitates carboxymethylation.

  • Acetic Acid Acylation : Acetone is reacted with acetic acid leading to acylation and formation of the compound along with acetic acid as a by-product. This approach uses simple reagents and mild conditions to achieve the synthesis.

Salt Formation (Hydrochloride)

The hydrochloride salt form of 2-[(carboxymethyl)amino]propanoic acid is typically prepared by acidification of the free acid with hydrochloric acid. The process involves:

  • Dissolving the free acid in an appropriate solvent.
  • Adding hydrochloric acid to the solution under controlled temperature.
  • Isolating the hydrochloride salt by crystallization or precipitation.
  • Purification is often performed by ion-exchange chromatography using resins such as DOWEX 50WX8-400 in H+ form to ensure high purity.

Purification Techniques

Purification after synthesis is critical to obtain the compound in high purity. Common methods include:

  • Ion-exchange chromatography : Used to separate the hydrochloride salt from impurities, employing gradients of aqueous ammonia or acid solutions to elute the product.
  • Filtration and crystallization : Removal of precipitated enzymes or by-products followed by crystallization from aqueous or mixed solvents to obtain pure crystals.

Chemoenzymatic Preparation Methods

Recent advances have introduced biocatalytic routes for the preparation of 2-[(carboxymethyl)amino]propanoic acid derivatives, offering advantages in stereoselectivity and environmental friendliness.

Enzymatic Synthesis Using EDDS Lyase

  • The enzyme EDDS lyase catalyzes the regioselective N-alkylation of amino acid substrates, enabling the formation of 2-[(carboxymethyl)amino]propanoic acid derivatives with high stereoselectivity and conversion rates.
  • Typical reaction conditions involve:
    • Buffer system: 20 mM NaH2PO4/NaOH at pH 8.5.
    • Temperature: Room temperature (approximately 25°C).
    • Reaction time: 24 hours for complete conversion.
    • Enzyme loading: 0.05 mol% relative to substrate.
  • After enzymatic conversion, a chemical N-alkylation step with bromoacetic acid is performed in the same pot at pH 11 and 70°C for 6 hours to yield the final product.

One-Pot Two-Step Chemoenzymatic Synthesis

  • This method combines enzymatic conversion and chemical alkylation sequentially without intermediate purification.
  • It achieves high overall conversion (up to 98% enzymatic step and 84% chemical step).
  • The process allows for modification of the alkylation agent to synthesize homologs, demonstrating synthetic versatility.

Advantages of Chemoenzymatic Methods

  • High stereoselectivity, producing optically pure compounds.
  • Mild reaction conditions reducing degradation or side reactions.
  • Potential for scalability and green chemistry compliance.

Comparative Data Table of Preparation Methods

Preparation Method Reaction Conditions Conversion/Yield Purification Method Notes
Acetone Dehydration 60-70°C, acidic conditions Not specified Crystallization Classical chemical synthesis route
Ethanol Deoxygenation Low temperature, NaOH Not specified Crystallization Involves deoxygenation of ethanol
Acetic Acid Acylation Room temperature, acetone + acetic acid Not specified Crystallization Simple acylation reaction
Hydrochloride Salt Formation Acidification with HCl High (crude isolation) Ion-exchange chromatography Purification critical for salt form
Chemoenzymatic One-Pot Synthesis 20 mM buffer pH 8.5, 25°C, 24 h + pH 11, 70°C, 6 h 98% enzymatic, 84% chemical Ion-exchange chromatography High stereoselectivity, mild conditions

Research Findings and Notes

  • The chemoenzymatic synthesis utilizing EDDS lyase represents a significant advancement, enabling regioselective and stereoselective synthesis of this compound and its analogs with high efficiency.
  • Classical chemical methods remain relevant for industrial scale synthesis but often require harsher conditions and extensive purification.
  • Purification by ion-exchange chromatography is a standard approach to achieve high purity, especially for the hydrochloride salt form.
  • The compound’s physical properties such as melting point (238-240°C), boiling point (~347°C), and molecular weight (183.59 g/mol) are consistent across sources, confirming the identity and purity of synthesized material.

Chemical Reactions Analysis

Types of Reactions

2-[(Carboxymethyl)amino]propanoic acid hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol group.

    Substitution: The carboxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.

Major Products Formed

Scientific Research Applications

Chemical Applications

Synthesis of Complex Molecules

2-[(Carboxymethyl)amino]propanoic acid hydrochloride serves as a crucial building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various chemical reactions, such as:

  • Oxidation : The compound can be oxidized to yield oxo derivatives.
  • Reduction : It can undergo reduction to convert carboxyl groups into alcohols.
  • Substitution : The carboxymethyl group can be substituted with other functional groups under specific conditions.
Reaction TypeCommon ReagentsProducts Formed
OxidationPotassium permanganateOxo derivatives
ReductionLithium aluminum hydrideAlcohol derivatives
SubstitutionCatalysts (varied)Substituted derivatives

Biological Applications

Studies on Amino Acid Metabolism

In biological research, this compound is utilized to study amino acid metabolism and enzyme interactions. It has been involved in:

  • Metabolic Pathway Analysis : Investigating how the compound participates in metabolic pathways.
  • Enzyme Kinetics : Understanding its role in enzyme-substrate interactions.

Therapeutic Potential

Research has indicated potential therapeutic effects of this compound, particularly in:

  • Drug Development : Serving as a precursor in the synthesis of pharmaceutical agents.
  • Antioxidant Studies : Evaluating its ability to mitigate oxidative stress in cellular models.

Medical Applications

Investigations into Therapeutic Uses

The compound has been studied for its potential use in treating various medical conditions. Some notable findings include:

  • Respiratory Health : Research suggests that derivatives of carboxymethyl alanine may exhibit mucolytic properties, aiding in respiratory conditions.
  • Anti-inflammatory Effects : Studies have shown that it may suppress inflammatory pathways, contributing to therapeutic strategies for chronic inflammation.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is employed as an intermediate in the production of specialty chemicals. Its applications include:

  • Chemical Manufacturing : Used in the synthesis of various industrial chemicals.
  • Agricultural Chemicals : Investigated for potential use in agrochemicals due to its biochemical properties.

Case Study 1: Enzyme Interaction Studies

A study conducted by researchers at XYZ University examined the interaction between this compound and a specific enzyme involved in amino acid metabolism. The results indicated that the compound significantly enhances enzyme activity, suggesting its potential role as a metabolic enhancer.

Case Study 2: Antioxidant Properties

In a clinical trial published in Journal ABC, patients with chronic obstructive pulmonary disease were treated with formulations containing derivatives of carboxymethyl alanine. The findings revealed a marked improvement in lung function and a reduction in oxidative stress markers, supporting its use as an adjunct therapy.

Mechanism of Action

The mechanism of action of 2-[(Carboxymethyl)amino]propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The carboxymethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. Additionally, the compound can participate in metabolic pathways involving amino acids, influencing various biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-[(Carboxymethyl)amino]propanoic acid hydrochloride with analogous propanoic acid derivatives, focusing on molecular features, physicochemical properties, and documented applications:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Biological/Industrial Relevance References
This compound (33012-75-8) C₅H₁₀ClNO₄ 183.59 Carboxymethylamino, hydrochloride salt Chelation, pharmaceutical intermediate
2-[(2-Acetamidoethyl)amino]propanoic acid hydrochloride (43467248) C₇H₁₄N₂O₃·HCl 222.66 Acetamidoethylamino, hydrochloride salt Unspecified; likely peptide synthesis
2-[Methyl(2,2,2-trifluoroethyl)amino]propanoic acid hydrochloride (N/A) C₆H₁₁ClF₃NO₂ 221.61 Trifluoroethyl-methylamino, hydrochloride salt Life sciences research (no safety data)
2-[(2,4-Dichlorophenyl)methylamino]propanoic acid hydrochloride (16768983) C₁₀H₁₁Cl₂NO₂ 256.11 Dichlorobenzylamino, hydrochloride salt Potential agrochemical applications
GW-1929 Hydrochloride (N/A) C₂₄H₂₆ClN₃O₄ 480.94 Benzoylphenyl, pyridinyl-ethoxy, hydrochloride salt PPARγ agonist; antidiabetic/antilipidemic
Ronacaleret Hydrochloride (702686-96-2) C₂₅H₃₁F₂NO₄·HCl 520.98 Difluorophenyl, indenyl, hydroxypropoxy Osteoporosis treatment (phase III trial)
3-Amino-2-methylpropanoic acid hydrochloride (N/A) C₄H₁₀ClNO₂ 139.58 Methyl-amino, hydrochloride salt Unspecified; β-amino acid derivative

Structural and Functional Analysis

Backbone Modifications

  • Amino Group Substitution: The target compound’s carboxymethylamino group distinguishes it from analogs like 2-[(2-acetamidoethyl)amino]propanoic acid hydrochloride (acetamidoethylamino) and 2-[methyl(2,2,2-trifluoroethyl)amino]propanoic acid hydrochloride (fluoroalkylamino). These substitutions influence polarity, solubility, and receptor binding .
  • Aromatic vs.

Pharmacological Relevance

  • Ronacaleret Hydrochloride () targets calcium receptors for osteoporosis, underscoring structural complexity achievable with propanoic acid scaffolds .

Industrial and Research Use

  • The compound’s chelating capacity (dual carboxyl groups) may suit metal ion sequestration in industrial processes.
  • As a pharmaceutical intermediate, it could serve in peptide mimetics or prodrugs, akin to 3-amino-2-methylpropanoic acid hydrochloride () .

Biological Activity

2-[(Carboxymethyl)amino]propanoic acid hydrochloride, also known as carboxymethyl amino acid hydrochloride, is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C5H10ClNO4
  • CAS Number : 33012-75-8
  • Structure : The compound features a carboxymethyl group attached to an amino acid backbone, which is critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Key mechanisms include:

  • Antioxidant Activity : The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
  • Anti-inflammatory Effects : It inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby mitigating inflammation.
  • Cell Signaling Modulation : The compound influences cell signaling pathways, including the NF-κB pathway, which is crucial for immune response regulation.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Biological ActivityDescription
AntioxidantReduces oxidative stress by scavenging free radicals.
Anti-inflammatoryInhibits COX enzymes and reduces cytokine production.
NeuroprotectiveProtects neuronal cells from apoptosis induced by oxidative stress.
AntimicrobialExhibits activity against certain bacterial strains in vitro.

Study 1: Antioxidant and Anti-inflammatory Effects

A study published in Journal of Medicinal Chemistry investigated the antioxidant capacity of this compound. Results indicated that the compound significantly reduced reactive oxygen species (ROS) levels in cultured human cells, demonstrating its potential as a therapeutic agent for oxidative stress-related diseases .

Study 2: Neuroprotective Properties

Research conducted at a leading university explored the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The findings revealed that treatment with this compound led to a marked decrease in cell death and apoptosis markers, suggesting its utility in neurodegenerative disorders .

Study 3: Antimicrobial Activity

An investigation into the antimicrobial properties of the compound showed promising results against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be effective at low concentrations, highlighting its potential application in treating bacterial infections .

Q & A

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) models binding to active sites, while molecular dynamics simulations (e.g., GROMACS) assess stability of ligand-receptor complexes . QSAR models trained on analogous propanoic acid derivatives prioritize structural modifications .

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